

# Glycocyamine Supplementation: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: Glycocyamine

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An objective analysis of clinical trial data on **Glycocyamine** (Guanidinoacetic Acid) as a dietary supplement, focusing on its role in creatine synthesis, athletic performance, and potential therapeutic applications.

**Glycocyamine**, also known as guanidinoacetic acid (GAA), is a naturally occurring amino acid derivative and a direct precursor to creatine, a vital molecule for cellular energy metabolism.<sup>[1]</sup><sup>[2]</sup> For over seven decades, **glycocyamine** has been explored as a dietary supplement to enhance tissue creatine levels and potentially improve clinical outcomes in various conditions.<sup>[1]</sup><sup>[2]</sup> This guide provides a comprehensive comparison of findings from key clinical trials, offering researchers, scientists, and drug development professionals a synthesized overview of the current evidence.

## Quantitative Data Summary

The following tables summarize the quantitative outcomes from clinical trials investigating the effects of **glycocyamine** supplementation.

Table 1: Effects of **Glycocyamine** Supplementation on Biomarkers

Study (Year)	Dosage	Duration	Key Biomarker Changes
Ostojic et al. (2013)[3]	2.4 g/day	6 weeks	- Serum creatine: Significant increase (P < 0.05)- Serum creatinine: Significant increase (P < 0.05)- Serum homocysteine: Significant increase
Ostojic et al. (Unpublished, as cited in NCT01133899)	1.2, 2.4, 4.8 g/day	6 weeks	- Expected to significantly increase serum creatine and total homocysteine.

Table 2: Effects of **Glycocyamine** Supplementation on Physical Performance

Study (Year)	Dosage	Duration	Key Performance Outcomes
Ostojic et al. (2015)	1.2, 2.4, 4.8 g/day	6 weeks	- Handgrip strength: Significant improvement with 1.2 g/day and 2.4 g/day doses compared to placebo (P < 0.05).- Muscle endurance (bench press repetitions): Significantly greater improvement with 1.2 g/day and 4.8 g/day doses compared to placebo (P = 0.01).

Table 3: Comparison of **Glycocyamine**-Creatine Mixture vs. Creatine Alone on Body Composition

Study (Year)	Intervention	Duration	Key Body Composition Changes (Interaction Effect)
Semeredi et al. (2023)	Creatine-GAA mixture	4 weeks	- Extracellular mass: Increased by an average of 1.44% (p=0.009).
Semeredi et al. (2023)	Creatine alone	4 weeks	- Extracellular mass: Reduced by an average of -0.15% (p=0.009).- In males, significant increases in body cell mass, total body potassium, total body calcium, total body water, and intracellular water.

## Experimental Protocols

A detailed examination of the methodologies employed in these key studies is crucial for interpretation and future research design.

### Ostojic et al. (2013): Creatine Metabolism and Safety Profiles

- Objective: To evaluate the effects of six-week oral guanidinoacetic acid administration on creatine metabolism and safety in healthy humans.
- Study Design: A randomized, placebo-controlled trial.
- Participants: Healthy volunteers.

- Intervention: 2.4 grams of GAA per day for 6 weeks. The dosage was calculated to be an equimolar equivalent to 3 grams of creatine.
- Control: Placebo (inulin).
- Outcome Measures: Serum creatine, creatinine, and safety markers.

#### Ostojic et al. (2015): Muscular Performance

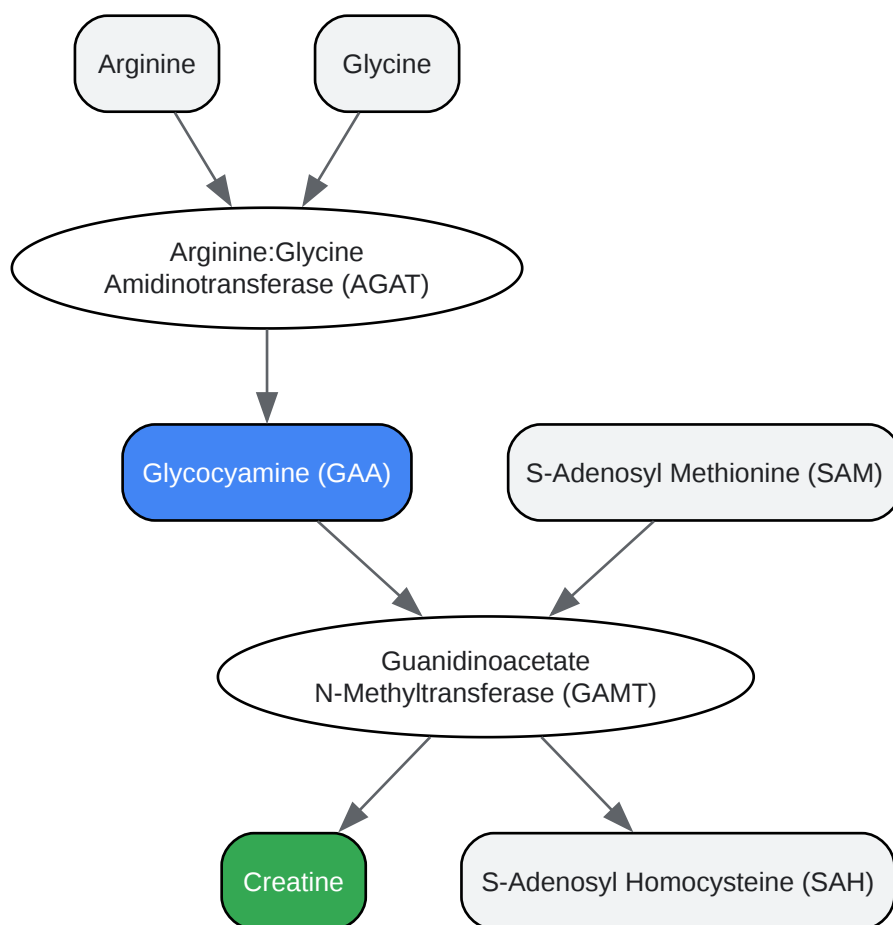
- Objective: To evaluate the effects of supplemental GAA on muscle strength, anaerobic performance, and aerobic performance.
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 48 young, healthy men and women (age,  $22.3 \pm 1.5$  years).
- Intervention: Oral doses of GAA at 1.2, 2.4, or 4.8 g/day for 6 weeks.
- Control: Placebo.
- Outcome Measures: Handgrip strength, muscle endurance (bench press repetitions), and other performance metrics.

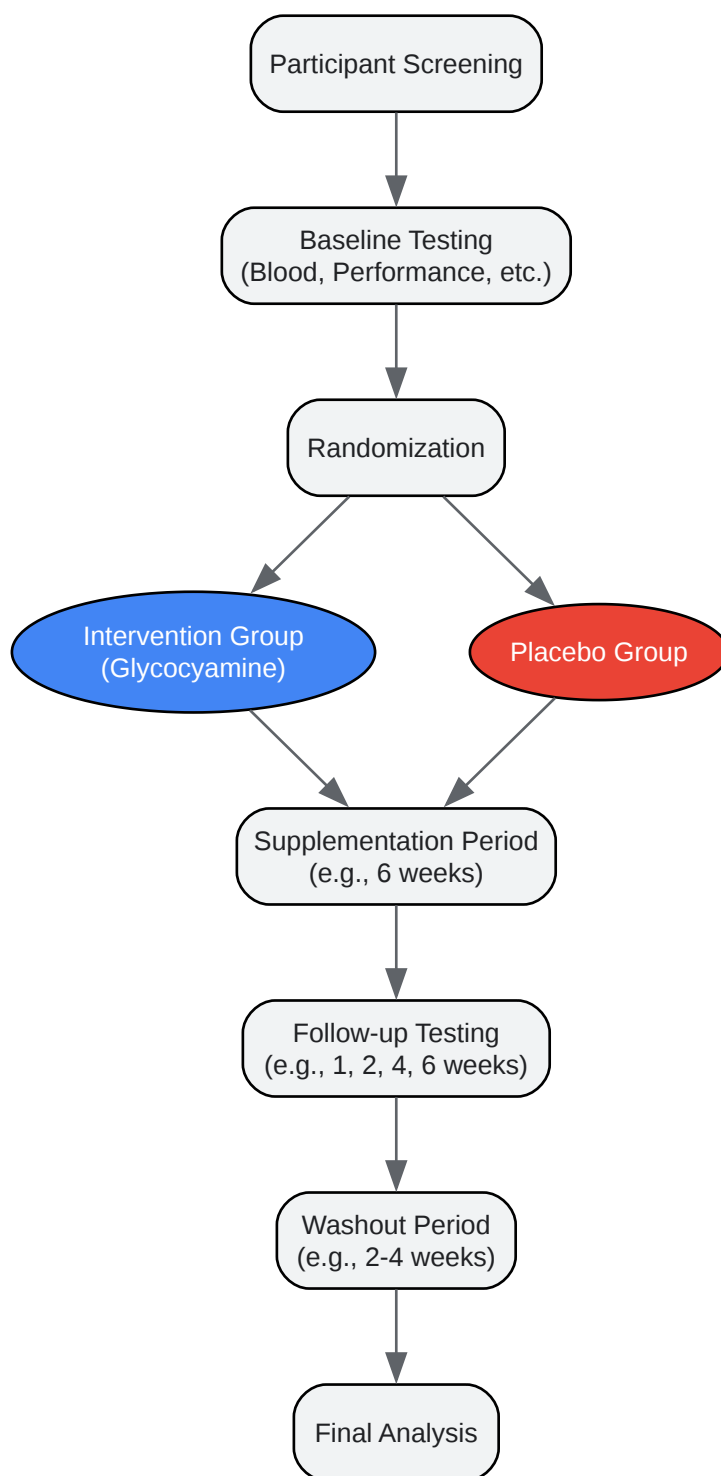
#### Semerédi et al. (2023): Body Composition

- Objective: To compare the impact of short-term supplementation with a guanidinoacetic acid and creatine mixture versus creatine alone on body composition.
- Study Design: A randomized controlled trial.
- Participants: Healthy men and women.
- Interventions: 1) A mixture of GAA and creatine. 2) Creatine monohydrate alone.
- Outcome Measures: Total body water, extracellular mass, intracellular water, and other body composition indices.

## Signaling Pathways and Experimental Workflows

Visual representations of the underlying biochemical processes and study designs can aid in understanding the mechanism of action and experimental approach.





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## References

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